molecular formula C22H24SnTe B14570778 CID 78066098

CID 78066098

Cat. No.: B14570778
M. Wt: 534.7 g/mol
InChI Key: QSTAJHGXMNWHBG-UHFFFAOYSA-N
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Description

The compound’s identification aligns with PubChem’s standardized classification system, which employs CID (Compound Identifier) codes to catalog chemical entities .

Properties

Molecular Formula

C22H24SnTe

Molecular Weight

534.7 g/mol

InChI

InChI=1S/3C6H5.C4H9Te.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-5;/h3*1-5H;2-4H2,1H3;

InChI Key

QSTAJHGXMNWHBG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78066098 would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Identifier Verification

  • Typographical Error : CID 78066098 may contain a typo. For example:

    • CID 78068628 ([EvitaChem]) is a documented compound with synthesis pathways and reaction data.

    • CID 78066648 ([PubChem] ) is a structurally characterized peptide derivative.

  • Database Coverage : The compound might not be indexed in major databases like PubChem, ChemSpider, or Reaxys due to its novelty or proprietary status.

Chemical Reactions of Analogous Compounds

For context, reactions of structurally similar compounds are summarized below:

Table 1. Reaction Types for CID 78068628

Reaction TypeConditionsProducts/Outcomes
Nucleophilic substitutionPolar aprotic solvents (e.g., DMF)Halogen replacement with amines
OxidationKMnO₄, acidic conditionsCarboxylic acid derivatives
ReductionH₂/Pd-CSaturation of double bonds

Table 2. CID 78066648 Reactivity Insights

PropertyValueRelevance to Reactivity
Rotatable bonds22High conformational flexibility
Hydrogen bond donors9Susceptibility to proton exchange
Polar surface area286 ŲPredicted solubility in polar media

Recommendations

  • Recheck the CID for accuracy and consult regulatory databases (e.g., EPA’s CPSC ) or specialized journals.

  • Explore Synthetic Pathways : If the compound is novel, consider reaction patterns from analogous structures (e.g., halogenated organophosphates or peptide derivatives ).

  • Experimental Validation : Perform pilot studies on hydrolysis, photodegradation, or enzymatic interactions to characterize reactivity.

Scientific Research Applications

CID 78066098 has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies and optimization of its synthesis and reactions will enhance its utility and broaden its applications.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Key Similar Compounds

Based on the evidence, CID 78066098 shares analytical workflows with other compounds, such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and colchicine (CID 6167). Below is a comparative analysis of their properties:

Property This compound Oscillatoxin D (CID 101283546) Colchicine (CID 6167)
Analytical Method GC-MS, vacuum distillation fractions LC-MS/MS, spectral libraries LC-ELSD, ESI-MS with in-source CID
Structural Features Undefined (evidence lacks specifics) Macrocyclic lactone with methyl groups Tropolone alkaloid with trimethoxy groups
Biological Relevance Not reported Toxin in cyanobacteria Anti-inflammatory, anti-gout agent
Chromatographic Behavior Elutes in mid-polar fractions Hydrophobic, requires reverse-phase LC Polar, detected via hydrophilic interaction LC

Research Findings

Analytical Techniques :

  • This compound’s characterization relies on GC-MS and fractionation, contrasting with oscillatoxin derivatives, which are analyzed via high-resolution LC-MS/MS due to their larger molecular weights .
  • Colchicine (CID 6167) is distinguished using ESI-MS with in-source collision-induced dissociation (CID), highlighting the importance of fragmentation patterns for isomer differentiation .

Functional Overlaps :

  • While oscillatoxins and colchicine exhibit biological activity (e.g., toxicity, therapeutic effects), this compound’s role remains uncharacterized, underscoring a gap in functional studies .

Structural Limitations :

  • Unlike colchicine’s well-defined IUPAC name and 3D structure, this compound lacks published structural data, limiting direct comparisons .

Data Gaps and Research Recommendations

The absence of detailed structural or bioactivity data for this compound highlights the need for:

Advanced Spectroscopic Studies : NMR or X-ray crystallography to resolve its molecular architecture.

Comparative Databases : Integration into cheminformatics platforms (e.g., PubChem, CASMI) for benchmarking against analogs .

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